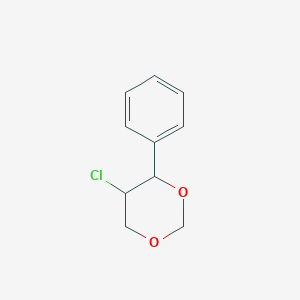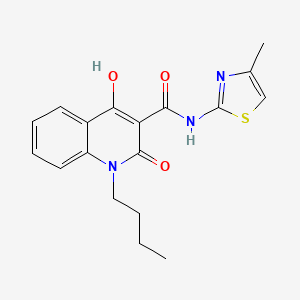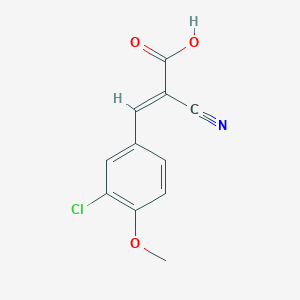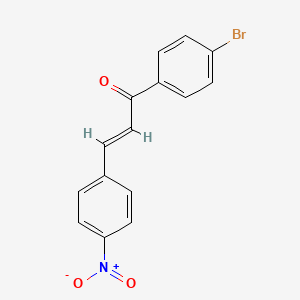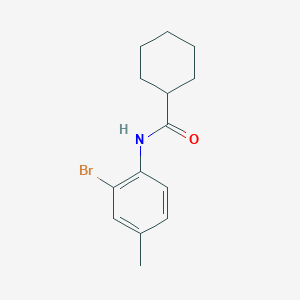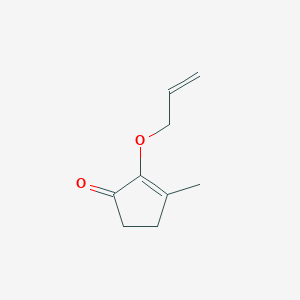
2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) typically involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2’-dithiobis(benzamide) under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
科学的研究の応用
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in the development of therapeutic agents targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) involves the interaction of its disulfide bond with thiol groups in proteins or other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of the target molecules. The compound may also act as a precursor for the synthesis of other biologically active molecules.
類似化合物との比較
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N,N-dimethylbenzamide)
- 2,2’-Dithiobis(benzamide)
Uniqueness
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is unique due to the presence of the 4-ethylbenzoate group, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
90520-54-0 |
|---|---|
分子式 |
C32H28N2O6S2 |
分子量 |
600.7 g/mol |
IUPAC名 |
ethyl 4-[[2-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C32H28N2O6S2/c1-3-39-31(37)21-13-17-23(18-14-21)33-29(35)25-9-5-7-11-27(25)41-42-28-12-8-6-10-26(28)30(36)34-24-19-15-22(16-20-24)32(38)40-4-2/h5-20H,3-4H2,1-2H3,(H,33,35)(H,34,36) |
InChIキー |
YATYILBUKWQZJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


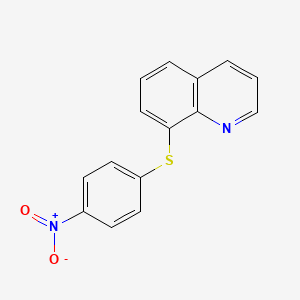
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

